Cas no 6322-57-2 ((5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Chemical and Physical Properties
Names and Identifiers
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- (E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one
- (5E)-5-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-2-MERCAPTO-1,3-THIAZOL-4(5H)-ONE
- 4-Thiazolidinone,5-[(3-ethoxy-4-hydroxyphenyl)methylene]-2-thioxo-
- (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
- (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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- MDL: MFCD04969027
- Inchi: InChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17)/b10-6+
- InChI Key: BLHXTUCOFJOMCR-UXBLZVDNSA-N
- SMILES: CCOC1=C(O)C=CC(/C=C/2\C(NC(S2)=S)=O)=C1
Computed Properties
- Exact Mass: 281.01800
- Monoisotopic Mass: 281.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.48
- Boiling Point: 448.9°C at 760 mmHg
- Flash Point: 225.3°C
- Refractive Index: 1.711
- PSA: 122.99000
- LogP: 2.12660
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Security Information
- HazardClass:IRRITANT
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006389-10g |
(E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one |
6322-57-2 | 95% | 10g |
$425.25 | 2023-09-01 | |
| TRC | E937770-50mg |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
6322-57-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937770-100mg |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
6322-57-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937770-500mg |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
6322-57-2 | 500mg |
$ 115.00 | 2022-06-05 | ||
| Matrix Scientific | 040162-500mg |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
6322-57-2 | 500mg |
$76.00 | 2023-09-05 | ||
| abcr | AB214953-1 g |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
6322-57-2 | 1 g |
€179.70 | 2023-07-20 | ||
| abcr | AB214953-5 g |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
6322-57-2 | 5 g |
€552.30 | 2023-07-20 | ||
| Chemenu | CM523197-5g |
(E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one |
6322-57-2 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB214953-1g |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
6322-57-2 | 95% | 1g |
€179.70 | 2025-04-17 | |
| abcr | AB214953-5g |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
6322-57-2 | 95% | 5g |
€552.30 | 2025-04-17 |
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Suppliers
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Introduction to (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 6322-57-2)
(5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 6322-57-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of thiazoles and is characterized by its unique structural features and biological activities.
The chemical structure of (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one consists of a thiazole ring with a 3-ethoxy-4-hydroxybenzylidene substituent and a mercapto group. The presence of these functional groups imparts specific properties that contribute to its biological activity. The ethoxy and hydroxy groups on the benzylidene moiety enhance the compound's solubility and stability, while the mercapto group plays a crucial role in its reactivity and interaction with biological targets.
Recent research has focused on the potential of (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a critical role in maintaining cellular redox balance and protecting cells from oxidative stress.
In addition to its antitumor properties, (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has also shown promise in the treatment of inflammatory diseases. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory effect is attributed to its ability to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation.
The pharmacokinetic properties of (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
The safety profile of (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
In conclusion, (5E)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 6322-57-2) represents a promising compound with potential applications in cancer therapy and inflammatory disease treatment. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential.
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